OAT3 Transporter Inhibition Potency: Febuxostat Acyl Glucuronide vs. Parent Febuxostat
Febuxostat AG exhibits potent but distinct OAT3 inhibition kinetics compared to the parent compound. In transfected HEK293 cells, febuxostat AG inhibited OAT3-mediated estrone-3-sulfate transport with an apparent Ki of 6.11 μM, while the parent febuxostat showed stronger inhibition with a Ki of 0.55 μM [1]. Despite the ~11-fold difference in Ki values, mechanistic static modeling incorporating protein binding effects estimated that febuxostat AG contributes materially to the overall OAT3-mediated drug-drug interaction liability, with rivaroxaban systemic exposure predicted to increase 1.47-fold during febuxostat co-administration [1].
| Evidence Dimension | OAT3 inhibition (apparent Ki) |
|---|---|
| Target Compound Data | 6.11 μM (Febuxostat Acyl Glucuronide) |
| Comparator Or Baseline | 0.55 μM (Febuxostat parent compound) |
| Quantified Difference | Febuxostat is approximately 11-fold more potent than its acyl glucuronide metabolite |
| Conditions | Transfected human embryonic kidney 293 cells; estrone-3-sulfate as probe substrate |
Why This Matters
This data is essential for laboratories conducting DDI risk assessment, as it demonstrates that febuxostat AG reference standard is required for accurate in vitro transporter inhibition studies—using parent compound alone underestimates the combined OAT3 inhibitory burden.
- [1] Tang LWT, Cheong TWH, Chan ECY. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban. Biopharm Drug Dispos. 2022;43(2):57-65. View Source
